6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
6-benzyl-2,9-dioxa-6-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-13(5-3-1)10-15-7-9-17-12-14(15)6-8-16-11-14/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZRCJUPFMGDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12COCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227898 | |
| Record name | 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-07-1 | |
| Record name | 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both benzyl and dioxo moieties enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. The following sections detail specific findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains, including those resistant to conventional treatments.
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.3 - 0.7 | |
| Staphylococcus aureus | 8 | |
| Escherichia coli | Not active |
The compound's activity against Mycobacterium tuberculosis suggests a mechanism involving inhibition of key enzymes necessary for cell wall synthesis, similar to other known antimycobacterial agents.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising potential for therapeutic applications.
The compound demonstrated significant cytotoxicity against pancreatic cancer cells, highlighting its potential as a lead compound for further development in cancer therapy.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets, disrupting essential processes such as cell wall synthesis in bacteria and inducing apoptosis in cancer cells.
Case Studies
- Antimycobacterial Efficacy : A study evaluating the activity of various azaspiro compounds found that this compound exhibited superior efficacy against Mycobacterium bovis compared to other derivatives, suggesting structural features critical for activity .
- Cytotoxicity in Cancer Cells : Research involving MIA PaCa-2 cells showed that modifications in the spirocyclic structure could enhance potency, indicating that structural optimization may yield more effective anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Glycogen Phosphorylase (GP)
One of the notable applications of compounds similar to 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is their role as inhibitors of glycogen phosphorylase (GP). GP inhibitors are crucial in managing conditions like type 2 diabetes by preventing excessive glycogenolysis during high glucose levels, thereby reducing glucose production in the liver. For instance, research has shown that spirocyclic nucleosides can act as modest inhibitors of rabbit muscle glycogen phosphorylase (RMGP) .
Potential Anticancer Activity
Research indicates that azaspiro compounds may exhibit anticancer properties. The structural features of this compound allow for interactions with biological targets involved in cancer progression. Specific derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results .
Organic Synthesis
Versatile Scaffold for Synthesis
The unique structure of this compound serves as a versatile scaffold in organic synthesis. It can be utilized for constructing complex molecules through various chemical transformations, including cyclizations and functional group modifications. The compound's ability to undergo radical translocation has been highlighted in synthetic methodologies that yield diverse spirocyclic structures .
Synthesis of Anomeric Spironucleosides
A significant application involves the synthesis of anomeric spironucleosides using methodologies that incorporate this compound derivatives. These spironucleosides have been shown to possess biological activities that could be harnessed for therapeutic purposes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[4.5]decane framework is a versatile template for drug discovery. Below is a detailed comparison of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane with structurally related compounds, focusing on molecular features, synthesis, and applications.
Structural Analogs
Pharmacological and Functional Comparisons
- Neurobiological activity : Erythrina alkaloids, which share the spiro[4.5]decane core, exhibit neuroactive properties (e.g., modulation of nicotinic receptors) .
Physicochemical Properties
| Property | This compound | 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine | Tauropinnaic acid |
|---|---|---|---|
| Molecular Weight | 245.3 g/mol | 246.35 g/mol | ~500 g/mol* |
| Water Solubility | Low (lipophilic core) | Moderate (amine enhances polarity) | High (taurine) |
| Melting Point | Not reported | Not reported | Not reported |
| Key Functional Groups | Dioxa, benzyl | Oxa, benzyl, amine | Aza, taurine |
*Estimated based on taurine moiety (molecular weight ~125 g/mol) appended to the spiro core.
Preparation Methods
Epoxide Ring-Opening and Cyclization
- Starting Materials: Epoxides derived from Corey–Chaikovsky reaction of aldehydes or ketones.
- Key Reaction: Nucleophilic attack by ethylene glycol monosodium salt opens the epoxide ring.
- Cyclization: The resulting diol undergoes intramolecular cyclization to form the 1,4-dioxane ring.
- Outcome: Formation of functionalized 1,4-dioxane intermediates that serve as precursors for spirocyclic compounds.
Formation of the Azaspiro Center
- Amine Introduction: A nitrogen nucleophile (e.g., amine) is introduced to form the azaspiro ring.
- Cyclization Conditions: Typically involves base-mediated or acid-catalyzed intramolecular cyclization.
- Spiro Ring Closure: The nitrogen attacks a suitable electrophilic center to close the spiro ring, resulting in 6-azaspiro[4.5]decane framework.
Benzyl Substitution at Position 6
- Functionalization: The benzyl group is introduced at the nitrogen or carbon adjacent to the nitrogen in the azaspiro ring.
- Methods: Benzylation can be achieved via alkylation reactions using benzyl halides under basic conditions.
Research Findings and Optimization
- The synthetic route involving epoxide ring-opening and cyclization has been optimized for scalability and stereoselectivity, enabling multigram synthesis of spirocyclic 1,4-dioxane derivatives.
- The approach allows introduction of diverse substituents, including benzyl groups, at strategic positions, enhancing the compound’s utility in medicinal chemistry.
- The reaction conditions are mild, often avoiding harsh reagents, which preserves sensitive functional groups.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Epoxide Formation | Aldehydes/Ketones | Corey–Chaikovsky reaction | Epoxides |
| 2 | Epoxide Ring-Opening | Epoxides | Ethylene glycol monosodium salt | Diol intermediates |
| 3 | Cyclization | Diols | Intramolecular cyclization (acid/base) | 1,4-Dioxane ring system |
| 4 | Azaspiro Ring Formation | 1,4-Dioxane intermediates | Nitrogen nucleophile, cyclization | 6-azaspiro[4.5]decane framework |
| 5 | Benzyl Substitution | Azaspiro compound | Benzyl halide, base | This compound |
Q & A
What are the optimal synthetic routes for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane, and how can reaction conditions be controlled to improve yield?
Basic
The synthesis typically involves refluxing a mixture of Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) with cyclic ketones like 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3–5 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from anhydrous THF to enhance purity and yield. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., 1:1 molar ratio of Schiff base to ketone) are critical .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic structures, providing bond lengths (mean C–C: 0.002 Å) and torsion angles (e.g., O2–C10–C11–N1: 175.05°) . Complementary techniques include IR spectroscopy (to confirm carbonyl and amine groups) and UV-Vis spectroscopy (to assess electronic transitions in benzothiazole or benzyl moieties) . Elemental analysis ensures stoichiometric purity.
How can computational modeling tools like COMSOL Multiphysics be integrated to optimize the synthesis and properties of spiro compounds?
Advanced
AI-driven simulations in COMSOL enable virtual screening of reaction parameters (e.g., solvent polarity, temperature gradients) to predict optimal conditions for spirocycle formation. Molecular dynamics (MD) simulations can model steric effects in the spirocyclic core, while density functional theory (DFT) calculates energy barriers for key steps like ring closure. These tools reduce experimental iterations by 30–50% .
What strategies are employed to resolve contradictions in spectroscopic data versus crystallographic data for spiro compounds?
Advanced
Discrepancies between SC-XRD and NMR/IR data often arise from dynamic effects (e.g., ring puckering in solution). To resolve this:
Perform variable-temperature NMR to assess conformational flexibility.
Compare DFT-optimized gas-phase structures with SC-XRD data to identify solvent-induced distortions.
Use solid-state NMR to bridge solution and crystal-phase observations .
What are the mechanistic insights into the formation of the spirocyclic core during the synthesis of this compound?
Advanced
The spiro core forms via a nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of the cyclic ketone, followed by intramolecular cyclization. Key intermediates include enamine adducts, which undergo [1,3]-hydride shifts to stabilize the spiro junction. Isotopic labeling (e.g., D₂O quench experiments) confirms proton transfer pathways, while kinetic studies reveal rate-determining steps (e.g., ring strain relief) .
What are the critical considerations for selecting appropriate solvents and reagents in the synthesis of this compound?
Basic
Use anhydrous solvents (e.g., dry benzene, THF) to prevent hydrolysis of reactive intermediates. Polar aprotic solvents (DMF, DMSO) may enhance solubility but risk side reactions. Reagents like 2-oxa-spiro[3.4]octane-1,3-dione require strict moisture control, and Schiff bases should be freshly prepared to avoid decomposition .
How can factorial design and regression analysis be applied to optimize multi-variable parameters in the synthesis of spiro compounds?
Advanced
A 2³ factorial design can simultaneously test variables (temperature, solvent ratio, catalyst loading) to identify interactions. For example:
- Factors : Temperature (70–90°C), benzene:THF ratio (1:1–1:3), reaction time (2–6 hrs).
- Response : Yield (%) and purity (HPLC area%).
Regression models (e.g., ANOVA) quantify factor significance, enabling predictive optimization. Central composite designs further refine optimal conditions .
What are the potential pharmacological applications of this compound, and how are its bioactivity profiles assessed?
Advanced
The compound’s rigid spirocyclic structure shows promise as a kinase inhibitor (e.g., RIPK1). Bioactivity is assessed via:
In vitro assays : IC₅₀ measurements against target enzymes.
Molecular docking : Binding affinity predictions with kinase ATP-binding pockets.
ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
